molecular formula C15H31NO2 B8593876 dodecyl L-alaninate

dodecyl L-alaninate

Cat. No.: B8593876
M. Wt: 257.41 g/mol
InChI Key: DWHHIPIOLSXJLV-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dodecyl L-alaninate is a useful research compound. Its molecular formula is C15H31NO2 and its molecular weight is 257.41 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H31NO2

Molecular Weight

257.41 g/mol

IUPAC Name

dodecyl (2S)-2-aminopropanoate

InChI

InChI=1S/C15H31NO2/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14(2)16/h14H,3-13,16H2,1-2H3/t14-/m0/s1

InChI Key

DWHHIPIOLSXJLV-AWEZNQCLSA-N

Isomeric SMILES

CCCCCCCCCCCCOC(=O)[C@H](C)N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(C)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 100 ml round bottom flask equipped with a condenser, addition funnel, thermometer and mechanical stirrer was charged with D-glucono-1,5-lactone (7.0 g, 0.04 mole) and isopropanol (30 g). The suspension was heated to 60° C. over 15 minutes. A mixture of DL-alanine dodecyl ester ptoluenesulfonate salt (16.9 g, 0.04 mole), triethylamine (4.0 g 0.04 mole) and isopropanol (20 g) were added dropwise over 15 minutes from an addition funnel. The reaction mixture was stirred rapidly for about 6 hrs and then cooled to room temperature. The white product was filtered, washed with chloroform (3×150 ml) and dried under high vacuum at 35° C. giving 12.5 g (73% yield) of N-D-gluconyl dodecyl alaninate with a melting point of 97°-98° C. and 98.8% purity.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
solvent
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
solvent
Reaction Step Two
Yield
73%

Synthesis routes and methods II

Procedure details

To a stirred solution of DL-alanine 1 (5 g, 56.1 mmol) in toluene (100 mL) was added dodecanol 2 (9.42 g, 50.5 mmol) in one lot, followed by pTSA (11.75 g, 61.7 mmol). After addition, the temperature of the reaction mixture was slowly raised to reflux temperature, the water was separated azeotropically, and the reaction mixture was monitored by TLC. The reaction mixture was concentrated under vacuum, the obtained residue was taken in ethyl acetate (200 mL) and washed with aqueous 5% Na2CO3 (3×50 mL) followed by brine solution. The organic layer was dried over Na2SO4 and concentrated under vacuum to afford crude dodecyl 2-aminopropanoate 3 (14.4 g, yield: 100%) as a liquid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.42 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
11.75 g
Type
reactant
Reaction Step Two

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